molecular formula C9H5ClF2O3 B13519415 3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid

3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid

Cat. No.: B13519415
M. Wt: 234.58 g/mol
InChI Key: DTHDTWYXGYBLKE-UHFFFAOYSA-N
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Description

3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H5ClF2O3 It is a derivative of phenylacetic acid, characterized by the presence of chloro and difluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-chloro-2,6-difluorophenylacetic acid.

    Oxidation: The phenylacetic acid derivative undergoes oxidation to introduce the oxo group at the 2-position, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. standard organic synthesis techniques involving controlled reaction conditions, purification steps, and quality control measures are likely employed to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The oxo group can be involved in redox reactions, leading to the formation of different derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with other organic molecules to form larger structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetic acid derivatives, while oxidation and reduction can lead to different oxo and hydroxy derivatives.

Scientific Research Applications

3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoro substituents on the phenyl ring can enhance binding affinity and specificity towards these targets. The oxo group plays a crucial role in the compound’s reactivity and interaction with biological molecules, potentially leading to inhibition or modulation of enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2,6-difluorophenylacetic acid
  • 3-Chloro-2,6-difluorophenylboronic acid
  • 3-(3-Chloro-2,6-difluorophenyl)-2-propenoic acid

Comparison

Compared to similar compounds, 3-(3-Chloro-2,6-difluorophenyl)-2-oxopropanoic acid is unique due to the presence of the oxo group at the 2-position. This structural feature imparts distinct chemical properties, such as increased reactivity in redox and condensation reactions. Additionally, the combination of chloro and difluoro substituents enhances its potential for specific interactions with biological targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C9H5ClF2O3

Molecular Weight

234.58 g/mol

IUPAC Name

3-(3-chloro-2,6-difluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H5ClF2O3/c10-5-1-2-6(11)4(8(5)12)3-7(13)9(14)15/h1-2H,3H2,(H,14,15)

InChI Key

DTHDTWYXGYBLKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CC(=O)C(=O)O)F)Cl

Origin of Product

United States

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